n-Doping Electropolymerization Potential
Electropolymerization of 3,6-bis(2-(3-n-hexylthienyl))pyridazine yields the n-doped polymer Poly[3,6-bis(2-(3-n-hexylthienyl))pyridazine]. Its n-doping onset potential on a Pt disk electrode is −2.19 V at −0.06 mA·cm⁻², compared with −2.23 V at −0.25 mA·cm⁻² for the unsubstituted Poly[3,6-bis(2-thienyl)pyridazine] analog [1]. The 40 mV positive shift and the substantially lower current density required for doping indicate that the hexyl chains facilitate electrochemical accessibility while modestly tuning the electron affinity of the polymer backbone.
| Evidence Dimension | N-doping onset potential (Pt disk electrode, 0.1 M TBAPF₆/MeCN) |
|---|---|
| Target Compound Data | Poly[3,6-bis(2-(3-n-hexylthienyl))pyridazine]: −2.19 V at −0.06 mA·cm⁻² |
| Comparator Or Baseline | Poly[3,6-bis(2-thienyl)pyridazine] (unsubstituted analog): −2.23 V at −0.25 mA·cm⁻² |
| Quantified Difference | ΔE = +40 mV; current density reduced by ~4-fold (−0.06 vs. −0.25 mA·cm⁻²) |
| Conditions | Pt disk working electrode; acetonitrile with 0.1 M TBAPF₆; electropolymerized film |
Why This Matters
The hexyl-substituted monomer produces an n-doped polymer that dopes at a lower driving force and at reduced current density, which is advantageous for energy-efficient electrochemical switching in supercapacitor electrodes and n-type organic electrochemical transistors.
- [1] Sadki, S.; Gentile, P.; Maréchal, M. New Hybrid Materials Based on N-Doping Copolymers of Thiophene Derivatives for Electrochemical Energy Storage. 245th ECS Meeting, 2024, G02-1522. HAL Id: hal-04780663. View Source
